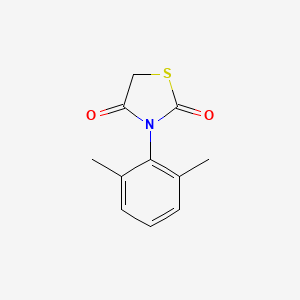

3-(2,6-Dimethylphenyl)-1,3-thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,6-Dimethylphenyl)-1,3-thiazolidine-2,4-dione is an organic compound that belongs to the thiazolidinedione class This compound is characterized by a thiazolidine ring fused with a dione moiety and substituted with a 2,6-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylphenyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 2,6-dimethylphenyl isothiocyanate with a suitable dione precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the thiazolidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylphenyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dione moiety to a diol.

Substitution: Electrophilic aromatic substitution can occur on the 2,6-dimethylphenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Diols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(2,6-Dimethylphenyl)-1,3-thiazolidine-2,4-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as diabetes and cancer.

Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may act by modulating enzyme activity or receptor binding, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

2,4-Thiazolidinedione: The parent compound without the 2,6-dimethylphenyl substitution.

Rosiglitazone: A thiazolidinedione derivative used as an antidiabetic drug.

Pioglitazone: Another thiazolidinedione derivative with similar therapeutic applications.

Uniqueness

3-(2,6-Dimethylphenyl)-1,3-thiazolidine-2,4-dione is unique due to the presence of the 2,6-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its stability, solubility, and specificity for certain molecular targets, making it a valuable compound for various research and industrial applications.

Biological Activity

3-(2,6-Dimethylphenyl)-1,3-thiazolidine-2,4-dione is a member of the thiazolidine-2,4-dione (TZD) family, which has garnered significant attention due to its diverse biological activities. This article explores the compound's biological activity, focusing on its antioxidant, anticancer, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a five-membered ring system containing nitrogen and sulfur atoms along with two carbonyl groups. The presence of the 2,6-dimethylphenyl group contributes to its unique biological profile.

Antioxidant Activity

Research indicates that TZDs possess notable antioxidant properties. The antioxidant activity of this compound was evaluated using the DPPH free radical scavenging assay. The results demonstrated that this compound effectively scavenges free radicals, suggesting its potential use in preventing oxidative stress-related diseases .

Anticancer Activity

The anticancer potential of thiazolidine-2,4-dione derivatives has been extensively studied. For instance, in vitro assays against DU-145 prostate cancer cell lines showed that this compound exhibits significant antiproliferative effects. The MTT assay results indicated a dose-dependent reduction in cell viability with an IC50 value comparable to established chemotherapeutics .

Table 1: Anticancer Activity of this compound

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial and fungal strains. Using the serial tube dilution method, the compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria as well as several fungal pathogens. Comparative studies highlighted its effectiveness relative to standard antibiotics like cefadroxil and fluconazole .

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Candida albicans | 12 |

The biological activities of thiazolidine derivatives are often attributed to their ability to modulate various signaling pathways. For example:

- Anticancer Mechanism : Induction of apoptosis via intrinsic and extrinsic pathways has been observed in cancer cell lines treated with TZD derivatives .

- Antimicrobial Mechanism : Disruption of microbial cell membranes and inhibition of essential metabolic pathways are proposed mechanisms for the antimicrobial activity .

Case Studies

Several studies have highlighted the therapeutic potential of TZDs:

- Anticancer Study : A study involving various thiazolidine derivatives reported that compounds similar to this compound showed enhanced cytotoxicity against multiple cancer cell lines while exhibiting minimal toxicity to normal cells .

- Antimicrobial Study : Another research effort focused on synthesizing novel TZD derivatives that exhibited potent activity against resistant bacterial strains. The findings suggested that modifications to the phenyl group significantly enhanced antimicrobial efficacy .

Properties

IUPAC Name |

3-(2,6-dimethylphenyl)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-7-4-3-5-8(2)10(7)12-9(13)6-15-11(12)14/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCLHKZHXPIUPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C(=O)CSC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.